Cinchophen - 132-60-5

Cinchophen

Catalog Number: EVT-264901
CAS Number: 132-60-5
Molecular Formula: C16H11NO2
Molecular Weight: 249.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-phenyl-4-quinolinecarboxylic acid is a member of quinolines.

Neocinchophen

Relevance: Neocinchophen shares a very similar structure with Cinchophen, differing only by an ethyl group attached to the quinoline ring nitrogen. While often marketed as a safer alternative [], research suggests both compounds carry a risk of serious toxic symptoms, particularly liver damage [].

Tolysin

Compound Description: Tolysin, chemically known as the ethyl ester of p-methylphenylcinchoninic acid, is another derivative of Cinchophen. Like Cinchophen, it's used for its analgesic and anti-inflammatory effects. Notably, Tolysin exhibits good absorption from the intestinal tract without significant prior saponification [].

Relevance: Tolysin's structure closely resembles Cinchophen, featuring an ethyl ester group at the carboxylic acid position and a methyl substitution on the phenyl ring. Research suggests Tolysin might have a slower absorption rate than Cinchophen but comparable therapeutic effects [].

Sodium Cinchophen

Relevance: Sodium Cinchophen shares the same core structure as Cinchophen, with the carboxylic acid group existing as a sodium salt. This salt form enhances water solubility, making it suitable for intravenous administration, unlike Cinchophen, which is often administered orally [].

Oxyliodide

Relevance: Oxyliodide contains a significant proportion of Cinchophen (83.3%) in its formulation []. This inclusion raises concerns about similar toxicity profiles, particularly regarding liver damage, as observed with Cinchophen [].

p-Methylcinchophen

Relevance: p-Methylcinchophen is structurally similar to Cinchophen, with a key difference being the presence of a methyl group at the para position of the phenyl ring. This metabolite is produced during the metabolism of Tolysin, and its formation provides insight into the drug's breakdown pathway in the body [].

Dioxymethylphenylquinolincarboxylic acid (Dioxymethylcinchophen)

Relevance: Dioxymethylcinchophen, with its two hydroxyl groups replacing the methyl substituent of p-Methylcinchophen, highlights a further metabolic step in Tolysin breakdown. This compound, with its acidic character and characteristic diazo-reaction, provides valuable insights into the metabolic fate of both Tolysin and Cinchophen in the body [].

Synthesis Analysis

Methods and Technical Details

The synthesis of cinchophen typically involves several chemical reactions, with the Doebner synthesis being one of the most common methods. This process involves the reaction of pyruvic acid, aniline, and benzaldehyde under reflux conditions. The following steps outline a typical synthesis procedure:

  1. Reagents: Pyruvic acid, aniline, and benzaldehyde are combined in a round-bottom flask.
  2. Reflux: The mixture is heated to boiling while stirring continuously for approximately three hours.
  3. Cooling and Crystallization: After refluxing, the mixture is allowed to cool overnight. The crude product is then filtered and recrystallized from hot ethanol to purify cinchophen .

Additional methods include the use of acid chlorides and amides derived from cinchophen, which can also be synthesized through reactions involving dichloromethane and oxalyl chloride .

Technical Data

  • Melting Point: The melting point of cinchophen ranges from 210°C to 215°C.
  • Yield: Typical yields from synthesis can vary but have been reported around 50% for initial syntheses .
Molecular Structure Analysis

Structure and Data

Cinchophen features a complex molecular structure characterized by a phenyl group attached to a quinoline ring system. The structural formula can be represented as follows:

Cinchophen=C16H11NO2\text{Cinchophen}=\text{C}_{16}\text{H}_{11}\text{N}\text{O}_{2}

The compound's structure includes:

  • A quinoline backbone
  • An attached carboxylic acid group
  • An amine functionality

Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to analyze its molecular structure. For instance, IR spectra typically show characteristic absorption bands corresponding to aromatic C-H stretching and C=N bonds .

Chemical Reactions Analysis

Reactions and Technical Details

Cinchophen undergoes various chemical reactions that are significant in its application as a pharmaceutical agent. Key reactions include:

  1. Esterification: Cinchophen can react with alcohols to form esters, often facilitated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HCl.
  2. Amidation: Reaction with amines to produce amides is another significant transformation that enhances its biological activity .
  3. Reduction Reactions: Cinchophen can also participate in reduction reactions where functional groups are converted into alcohols or amines under specific conditions.

These reactions are crucial for modifying cinchophen to improve its pharmacological properties or to develop new derivatives with enhanced efficacy.

Mechanism of Action

Process and Data

The mechanism of action of cinchophen primarily involves its ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins—compounds that mediate inflammation and pain responses in the body. Research has shown that cinchophen may also induce DNA damage in certain cellular contexts, contributing to its neurotoxic effects .

Additionally, studies indicate that cinchophen can affect cell migration and apoptosis through pathways involving reactive oxygen species (ROS) generation, which plays a role in cellular signaling related to inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cinchophen typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Cinchophen is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong acids or bases, leading to hydrolysis or other transformations.

Relevant data on these properties can be crucial for determining appropriate handling procedures in laboratory settings.

Applications

Scientific Uses

Cinchophen has been explored for various scientific applications beyond its initial use as an analgesic:

  • Pharmacological Research: It serves as a model compound for studying anti-inflammatory mechanisms.
  • Synthetic Chemistry: Researchers utilize cinchophen as a precursor for synthesizing more complex organic molecules.
  • Biological Studies: Its effects on cell viability and apoptosis are studied extensively in toxicology research.
Historical Context and Medical Evolution of Cinchophen

Early Therapeutic Applications in Gout Management

Cinchophen (chemical name: 2-phenylquinoline-4-carboxylic acid), first synthesized in 1887 by Doebner & Gieskel, was commercially introduced in 1908 under trade names including Atophan and Quinophan as a groundbreaking treatment for gout. This quinoline derivative represented a significant advancement in early 20th-century rheumatology due to its potent uric acid elimination capabilities. The drug functioned primarily as a uricosuric agent, facilitating enhanced renal excretion of uric acid that effectively reduced serum urate concentrations in gout patients. This pharmacological action addressed a fundamental pathological process in gout—the accumulation of uric acid crystals in joints that triggers intensely painful inflammatory arthritis [1] [2].

The therapeutic efficacy of cinchophen rapidly established it as a mainstream antigout medication throughout Europe and North America during the 1910s-1920s. Unlike salicylates (which required extremely high doses of 4-6 grams daily for uricosuric effects and caused significant gastrointestinal intolerance), cinchophen provided more effective hyperuricemia control at lower, better-tolerated doses. Its mechanism represented a novel approach to gout management that differed fundamentally from traditional colchicine-based pain relief strategies, as it targeted the underlying metabolic disorder rather than merely suppressing inflammatory symptoms. Research during 1911-1912 successfully identified and characterized cinchophen metabolites in human urine, confirming its metabolic pathway and bioavailability [1] [2].

Table 1: Key Milestones in Cinchophen's Early Medical Application

YearDevelopment MilestoneSignificance
1887Initial synthesis by Doebner & GieskelFoundation for pharmaceutical development
1908Commercial introduction as AtophanFirst dedicated uricosuric gout medication
1911-1912Metabolite identification in human urineConfirmation of bioavailability and metabolic pathway
Pre-1930sPrimary pharmacological gout treatmentEstablished as standard therapy before toxicity concerns

Decline in Human Use: Hepatotoxicity Discoveries and Regulatory Responses

The therapeutic promise of cinchophen was tragically undermined by emerging evidence of severe hepatotoxicity beginning in the 1920s. The first documented case of cinchophen-induced jaundice appeared in 1923, followed by the first officially attributed fatality in 1925. Clinical reports described a concerning pattern of liver injury characterized by acute hepatitis presentations that frequently progressed to fulminant hepatic failure. Autopsy findings revealed disturbing pathological changes including hepatic necrosis, yellow atrophy of the liver, and fatty degeneration of the kidneys and heart [1] [4].

By the mid-1930s, comprehensive clinical analyses revealed that approximately 50% of patients exhibited some manifestation of toxic reactions to cinchophen, with mortality rates approaching 50% in severe hepatotoxicity cases. The drug's injury pattern resembled idiosyncratic reactions similar to those caused by isoniazid, anticonvulsants, and methyldopa, suggesting either hypersensitivity reactions or metabolic idiosyncrasy mechanisms rather than dose-dependent intrinsic toxicity. Histological abnormalities included subacute hepatic necrosis characterized by varying degrees of necrosis, fibrosis, and regeneration—findings that were particularly prominent in long-term recipients of cinchophen [2] [4].

The accumulating evidence of cinchophen's hepatotoxic potential prompted significant regulatory reappraisal throughout the 1930s. Despite the existence of approximately 32 cinchophen-containing preparations on the market by 1932, most countries implemented strict usage limitations or complete withdrawal of human pharmaceutical formulations. The drug's mechanistic pathway to liver injury remained incompletely understood during this period, though contemporary research suggested reactive metabolite formation through cytochrome P450 metabolism, mitochondrial impairment, and subsequent activation of apoptotic pathways leading to hepatocyte death—mechanisms that align with modern understanding of idiosyncratic drug-induced liver injury (DILI) [1] [5].

Table 2: Chronology of Hepatotoxicity Recognition and Regulatory Response

Time PeriodKey DevelopmentsRegulatory Impact
1923-1925First reports of jaundice and fatal hepatotoxicityInitial safety concerns raised in medical literature
1920s-1930sAccumulation of clinical cases showing liver damageIncreased restriction of medical use
Mid-1930sComprehensive toxicity profile established (50% adverse effect rate)Withdrawal from human medical use in most countries
Post-1930sContinued availability in limited markets (e.g., Spain as lithium cincophenate)Ongoing isolated case reports into 1990s

Transition to Veterinary Medicine: Applications in Canine Osteoarthritis

Following its withdrawal from human therapeutics, cinchophen found a therapeutic renaissance in veterinary medicine, particularly for managing canine osteoarthritis (OA). This transition leveraged cinchophen's analgesic and anti-inflammatory properties while accepting a controlled risk-benefit ratio under veterinary supervision. The compound became the primary active ingredient in prednoleucotropin (PLT), a combination medication that pairs cinchophen with the corticosteroid prednisolone for synergistic anti-inflammatory effects in dogs [1].

Clinical studies conducted in the 1990s established the therapeutic efficacy of cinchophen-containing formulations for canine joint disease. Research involving osteoarthritic dogs demonstrated that PLT treatment yielded significant improvements in clinically relevant parameters including joint mobility, weight-bearing capacity, reduction of stiffness, and decreased lameness. The magnitude of these therapeutic benefits proved comparable to phenylbutazone (a then-standard veterinary NSAID) in controlled clinical evaluations. This evidence supported cinchophen's repositioning as a valuable veterinary therapeutic agent despite its abandoned human application [1] [3].

The mechanism underlying cinchophen's efficacy in veterinary osteoarthritis appears multifaceted. Beyond its original uricosuric properties (largely irrelevant in canine OA pathology), the drug demonstrates analgesic and anti-pyretic effects at higher doses. Research suggests it may influence pain pathways through stimulation of C-Fos expression—an immediate-early gene product involved in neuronal responses to noxious stimuli that modulates central pain processing. This neurobiological activity potentially contributes to its analgesic efficacy in chronic joint disorders, representing a distinct mechanism from contemporary non-steroidal anti-inflammatory drugs (NSAIDs) or the newer monoclonal antibody therapies like Librela (bedinvetmab) that target nerve growth factor [1] [3] [6].

Table 3: Cinchophen in Veterinary Osteoarthritis Management

Therapeutic ApplicationClinical OutcomesComparative Efficacy
Canine osteoarthritis (as PLT combination)Significant improvement in joint mobility, weight-bearing, and lamenessComparable clinical efficacy to phenylbutazone
Analgesic effectsReduction in pain-associated behaviors and movement limitationsDistinct mechanism from NSAIDs (C-Fos stimulation)
Anti-inflammatory activitySynergistic effect with prednisolone in PLT formulationAlternative to newer biologicals (e.g., Librela)

Properties

CAS Number

132-60-5

Product Name

Cinchophen

IUPAC Name

2-phenylquinoline-4-carboxylic acid

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19)

InChI Key

YTRMTPPVNRALON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Solubility

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/
SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER
1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL

Synonyms

Cinchopen; Mylofanol; Agotan; Phenophan; Tervalon; NSC2617; NSC-2617; NSC 2617

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.